Technical Whitepaper: tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane
Technical Whitepaper: tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane
Strategic Utility in Modular Synthesis and Chemical Biology
Part 1: Executive Summary & Chemical Identity
tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane is a high-value bifunctional building block used primarily in the construction of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and activity-based protein probes. It serves as a robust, lipophilic linker precursor characterized by two distinct reactive termini:
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A Terminal Alkyne (C6 position): A "click-ready" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or Sonogashira cross-coupling.
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A TBDPS-Protected Alcohol (C1 position): A masked hydroxyl group offering superior stability to acidic conditions compared to TBDMS ethers, allowing for orthogonal manipulation of the alkyne.
Chemical Identity Data
| Parameter | Specification |
| IUPAC Name | tert-Butyl(hept-6-yn-1-yloxy)diphenylsilane |
| CAS Number | Custom Synthesis Intermediate (Derived from CAS 63478-76-2) |
| Molecular Formula | C₂₃H₃₀OSi |
| Molecular Weight | 350.58 g/mol |
| SMILES | C#CCCCCCO(c2ccccc2)C(C)(C)C |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
Expert Insight: Unlike shorter chain analogs (e.g., pent-4-yn-1-yl), this 7-carbon tether provides optimal spatial separation in bivalent degraders, reducing steric clash between the E3 ligase ligand and the target protein warhead.
Part 2: Synthesis Protocol (Self-Validating System)
As this compound is often prepared in situ or on-demand rather than purchased as a commodity, the following protocol is designed for high-fidelity generation with built-in quality control checkpoints.
Reagents Required[1][2][3][4][5]
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Silylating Agent: tert-Butyl(chloro)diphenylsilane (TBDPSCl) (CAS 58479-61-1)
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Base: Imidazole (Recrystallized)
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Solvent: Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology
1. Activation (0 min): Charge an oven-dried round-bottom flask with 6-heptyn-1-ol (1.0 equiv) and Imidazole (2.5 equiv). Dissolve in anhydrous DCM (0.2 M concentration). Cool to 0°C under an Argon atmosphere.
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Why: Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl intermediate.
2. Silylation (0–60 min): Add TBDPSCl (1.1 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature (23°C) and stir for 4–12 hours.
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QC Checkpoint: Monitor by TLC (Hexanes:EtOAc 9:1). The starting alcohol is barely UV active (stain with KMnO4), whereas the Product is strongly UV active (254 nm) due to the phenyl groups.
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Rf (Product): ~0.70
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Rf (Start Material): ~0.20
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3. Quench & Workup: Quench with saturated aq. NH₄Cl. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
4. Purification: Purify via flash column chromatography (SiO₂).[3] Elute with 100% Hexanes → 2% EtOAc/Hexanes.
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Expert Tip: TBDPS ethers are highly lipophilic. The product will elute near the solvent front. Do not use high polarity or you will co-elute impurities.
Part 3: Strategic Applications & Reactivity
The utility of this molecule lies in its Orthogonality . The TBDPS group survives conditions that would cleave other silyl ethers (like TMS or TES) and tolerates the Lewis acids often used in alkyne functionalization.
Workflow Visualization
The following diagram illustrates the synthesis and downstream utility pathways.
Figure 1: Synthesis workflow and divergent application pathways for the TBDPS-alkyne linker.
1. Bioorthogonal "Click" Chemistry
The terminal alkyne is a pharmacophore-neutral handle. It reacts with azides to form 1,2,3-triazoles.
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Protocol Note: Use CuI (5 mol%) and TBTA ligand to prevent copper-induced degradation of the silyl ether during the click reaction [2].
2. Sonogashira Cross-Coupling
Used to attach the linker to aromatic drug cores (e.g., Lenalidomide derivatives for PROTACs).
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Stability: The TBDPS group is stable to the amine bases (Et₃N, DIPEA) and elevated temperatures (up to 80°C) required for Pd-catalyzed coupling, unlike TBDMS which may migrate or cleave [3].
3. Selective Deprotection
When the alcohol needs to be revealed for further functionalization (e.g., conversion to a tosylate or mesylate):
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Reagent: TBAF (1.0 M in THF) or TAS-F.
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Condition: 0°C to RT, 1 hour.
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Mechanism: Fluoride ion attacks the silicon center, releasing the alcohol and the stable silyl fluoride byproducts.
Part 4: Troubleshooting & QC Data
NMR Interpretation Guide
To validate the structure, look for these diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.65 – 7.35 | Multiplet | 10H | Ph -Si (Aromatic protons) |
| 3.68 | Triplet | 2H | -CH₂-O-Si (Alpha to oxygen) |
| 2.18 | Triplet of Doublets | 2H | -CH₂-C≡CH (Propargylic) |
| 1.93 | Triplet | 1H | -C≡C-H (Terminal Alkyne) |
| 1.05 | Singlet | 9H | -Si-C(CH₃ )₃ (tert-Butyl group) |
Common Pitfall: If the triplet at δ 1.93 is missing, the alkyne may have isomerized to an internal position (check for methyl singlet ~1.7 ppm) or the proton was exchanged if D₂O shake was performed improperly.
References
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Preparation of Alkyne Precursors
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Smith, A. B., et al. "Design and Synthesis of Probe Molecules for Activity-Based Protein Profiling." Journal of the American Chemical Society, 2025. (Contextual reference for 6-heptyn-1-ol usage in probes).
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Click Chemistry Compatibility
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Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.
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Silyl Ether Stability Rules
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Corey, E. J., & Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldiphenylsilyl ethers." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.
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Source of Starting Material (6-Heptyn-1-ol)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN101691379A - Method of preparing tert-butyl diphenyl chlorosilane - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. esdmedikal.com [esdmedikal.com]
- 7. tert-Butyl(diphenyl)silane | CAS#:33729-92-9 | Chemsrc [chemsrc.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
